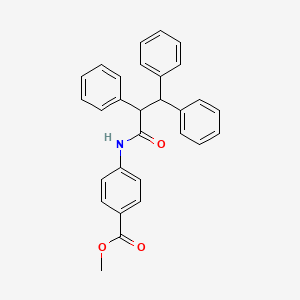
Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate is a complex organic compound with the molecular formula C29H25NO3 and a molecular weight of 435.528 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a triphenylpropanoyl group through an amide bond.
Preparation Methods
The synthesis of Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,3,3-triphenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Chemical Reactions Analysis
Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate involves its interaction with specific molecular targets. The compound’s amide and ester functional groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate can be compared with similar compounds such as:
Methyl 4-aminobenzoate: This compound has a simpler structure and is used as a local anesthetic and in organic synthesis.
Ethyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate: Similar in structure but with an ethyl ester instead of a methyl ester, leading to different physical and chemical properties.
Methyl 4-((chloroacetyl)amino)benzoate: This compound has a chloroacetyl group instead of a triphenylpropanoyl group, resulting in different reactivity and applications.
This compound stands out due to its unique triphenylpropanoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H25NO3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-(2,3,3-triphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C29H25NO3/c1-33-29(32)24-17-19-25(20-18-24)30-28(31)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20,26-27H,1H3,(H,30,31) |
InChI Key |
WXISAZWKZOCFEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















